molecular formula C26H25N3O3S B4980952 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B4980952
M. Wt: 459.6 g/mol
InChI Key: OHOKXNZUNGBYGO-UHFFFAOYSA-N
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Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the phenyl group and the propoxybenzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction parameters to maximize efficiency. Techniques such as catalytic oxidation and microwave-assisted synthesis can be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of light or other energy sources .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring and phenoxyacetic acid moiety .

Uniqueness

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-3-15-31-21-12-8-18(9-13-21)24(30)29-26(33)27-20-10-6-19(7-11-20)25-28-22-16-17(4-2)5-14-23(22)32-25/h5-14,16H,3-4,15H2,1-2H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOKXNZUNGBYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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